Isopregnanolone

GABAA receptor neurosteroid negative allosteric modulator

For researchers dissecting neurosteroid pathways, Isopregnanolone (CAS 516-55-2) is the essential, stereospecific tool. Unlike its 3α-epimer allopregnanolone, this 3β-hydroxy compound acts as a negative allosteric modulator (NAM), selectively antagonizing allopregnanolone without affecting benzodiazepine sites. Substitution is scientifically invalid. Available as a DEA-exempt preparation (≥98%), it is ideal for PMDD research, LC-MS/MS standard development, and enzymatic studies. Ensure your research's validity with the correct epimer.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 516-55-2
Cat. No. B1681626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopregnanolone
CAS516-55-2
Synonyms3 alpha Hydroxy 5 alpha pregnan 20 one
3 alpha Hydroxy 5 beta pregnan 20 one
3 alpha, 5 beta Tetrahydroprogesterone
3 alpha, 5 beta-Tetrahydroprogesterone
3 alpha-Hydroxy-5 alpha-pregnan-20-one
3 alpha-Hydroxy-5 beta-pregnan-20-one
3 Hydroxypregnan 20 one
3-Hydroxypregnan-20-one
3beta Hydroxy 5alpha pregnan 20 one
3beta-Hydroxy-5alpha-pregnan-20-one
Allopregnan 3 beta ol 20 one
Allopregnan-3 beta-ol-20-one
Allopregnanolone
alpha-Hydroxy-5 alpha-pregnan-20-one, 3
alpha-Hydroxy-5 beta-pregnan-20-one, 3
alpha-pregnan-20-one, 3 alpha-Hydroxy-5
beta-ol-20-one, Allopregnan-3
beta-pregnan-20-one, 3 alpha-Hydroxy-5
Eltanolone
Epipregnanolone
Pregnan 3alpha ol 20 one
Pregnan-3alpha-ol-20-one
Pregnanolone
Pregnanolone, (3alpha)-isomer
Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer
Pregnanolone, (3alpha,5alpha)-isomer
Pregnanolone, (3alpha,5beta)-isomer
Pregnanolone, (3beta)-isomer
Pregnanolone, (3beta, 5alpha)-isomer
Pregnanolone, (3beta, 5alpha, 17alpha)-isomer
Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer
Pregnanolone, (3beta, 5beta)-isomer
Pregnanolone, (3beta, 5beta, 17alpha)-isomer
Pregnanolone, (3beta, 5beta,14beta)-isomer
Pregnanolone, (5alpha)-isomer
Sepranolone
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyAURFZBICLPNKBZ-FZCSVUEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isopregnanolone (CAS 516-55-2) for Targeted Neurosteroid Research: Key Baseline Characteristics and Comparator Context


Isopregnanolone (CAS 516-55-2, 3β-hydroxy-5α-pregnan-20-one, also known as sepranolone or isoallopregnanolone) is an endogenous neurosteroid and the 3β-epimer of allopregnanolone [1]. It is classified as a GABAA receptor modulating steroid antagonist (GAMSA), acting as a subunit-selective negative allosteric modulator (NAM) of the GABAA receptor [2]. Structurally, it is synthesized from progesterone via 5α-reductase and 3β-hydroxysteroid dehydrogenase and can be reversibly metabolized to allopregnanolone [3]. Unlike its 3α-epimer, isopregnanolone lacks intrinsic activity at the GABAA receptor and selectively antagonizes the effects of allopregnanolone without affecting benzodiazepine or barbiturate sites [4]. This distinct pharmacological profile makes it a critical tool for dissecting neurosteroid-mediated GABAA signaling pathways and a therapeutic candidate for disorders linked to elevated allopregnanolone activity, such as premenstrual dysphoric disorder (PMDD) [5].

Isopregnanolone vs. Allopregnanolone and Other GABAA Modulators: Why Simple Interchange of Neurosteroids Compromises Experimental and Therapeutic Specificity


Generic substitution or interchangeable use of neurosteroids within the pregnane class is scientifically invalid due to profound stereospecific differences in GABAA receptor pharmacology. The 3β-hydroxy configuration of isopregnanolone confers a unique negative allosteric modulator (NAM) profile, directly opposing the positive allosteric modulator (PAM) action of its 3α-epimer, allopregnanolone, which potentiates GABAergic currents with an EC50 of 14 nM [1]. Furthermore, isopregnanolone exhibits absolute selectivity, antagonizing only allopregnanolone-mediated effects and lacking any activity at benzodiazepine or barbiturate binding sites, a feature not shared by broad-spectrum GABAA modulators like benzodiazepines [2]. This stereochemical precision means that substituting allopregnanolone or a related 3α-hydroxy steroid for isopregnanolone would reverse the intended pharmacological effect, while substituting a benzodiazepine would introduce off-target modulation of other GABAA receptor subtypes [3]. The evidence presented in the following sections quantifies these critical distinctions.

Quantitative Differentiation of Isopregnanolone: A Head-to-Head Evidence Guide for Scientific and Industrial Procurement


Receptor Pharmacology: Isopregnanolone Acts as a Pure, Selective GABAA Receptor Modulating Steroid Antagonist (GAMSA) with No Intrinsic Activity

Isopregnanolone demonstrates a unique pharmacological profile as a pure GABAA receptor modulating steroid antagonist (GAMSA) that selectively antagonizes the effects of allopregnanolone. In direct functional assays, isopregnanolone (at concentrations up to 1 mM) shows no direct effect on GABAA-mediated chloride flux, whereas allopregnanolone potentiates GABA-mediated chloride currents with an EC50 of 14 nM and an IC50 for displacement of [3H]EBOB binding of 320 nM (enhanced to 39 nM in the presence of GABA) [1]. Crucially, isopregnanolone inhibits allopregnanolone-stimulated chloride ion flux in a dose-dependent manner, without affecting modulation by benzodiazepines or barbiturates [2]. This is in stark contrast to brexanolone (allopregnanolone), which is a potent PAM, and ganaxolone, a synthetic PAM analogue [3].

GABAA receptor neurosteroid negative allosteric modulator selectivity

Clinical Efficacy in PMDD: Isopregnanolone Reduces Symptom Severity by 75%, Demonstrating a Therapeutic Effect Size Comparable to SSRIs

In a randomized, double-blind, placebo-controlled phase II clinical trial (n=60 women with pure PMDD), subcutaneous administration of isopregnanolone (UC1010, 10 mg) every second day during the luteal phase reduced Total Daily Record of Severity of Problems (DRSP) scores by 75% from baseline, compared to a 47% reduction with placebo (p=0.006, effect size 0.7) [1]. The effect size for negative mood scores was 0.6 (p=0.003) and for impairment was 0.6 (p=0.010) [1]. This efficacy is comparable to that reported for SSRIs and drospirenone-containing oral contraceptives in PMDD treatment [2]. In contrast, the PAM neurosteroid brexanolone is approved for postpartum depression (PPD) but has not demonstrated significant efficacy in PMDD in clinical trials, while ganaxolone has been investigated primarily for seizure disorders and menopausal depression, not PMDD [3].

PMDD premenstrual dysphoric disorder clinical trial neuroactive steroid

In Vivo Antagonism: Isopregnanolone Dose-Dependently Antagonizes Allopregnanolone-Induced Anesthesia in a Preclinical Model

In a preclinical study using an electroencephalographic (EEG) threshold method in male rats, isopregnanolone (3β-OH-5α-pregnan-20-one) demonstrated dose-dependent antagonism of allopregnanolone-induced anesthesia. Pre-treatment with isopregnanolone (12.5–50 mg/kg, i.v.) significantly increased the threshold dose of allopregnanolone required to induce burst suppression (ANOVA, p<0.001) with a dose-response slope of 0.08 (r=0.73, p<0.001) [1]. When administered as a co-infusion at molar ratios of 1:1, 1:1.23, and 1:1.43 (allopregnanolone:isopregnanolone), a linear increase in the threshold dose of allopregnanolone was observed (r=0.86, slope=0.40, p<0.01) [1]. This demonstrates a robust, titratable antagonism in vivo. In contrast, allopregnanolone itself is a potent anesthetic, and other PAMs like brexanolone and ganaxolone exhibit similar sedative properties rather than antagonism [2].

GABAA receptor anesthesia neurosteroid antagonism in vivo

Pharmacokinetic Profile: Isopregnanolone Exhibits a Relatively Long Serum Half-Life of 14 Hours in Humans

Isopregnanolone has a relatively long serum elimination half-life of approximately 14 hours in humans, which is notably longer than that of progesterone (approximately 5 minutes to 1 hour depending on formulation) and comparable to or longer than that of allopregnanolone (reported half-life varies, but brexanolone has a terminal half-life of approximately 9 hours) [1]. Endogenous serum concentrations of isopregnanolone are approximately half those of allopregnanolone, indicating a distinct physiological regulation [2]. This extended half-life supports less frequent dosing regimens in clinical applications, such as the every-other-day subcutaneous administration used in PMDD trials, compared to the continuous 60-hour intravenous infusion required for brexanolone in PPD [3].

pharmacokinetics half-life neurosteroid drug development

Regulatory and Analytical Distinction: Isopregnanolone is a DEA Schedule IV Controlled Substance with Available Exempt Preparations, Facilitating Research Access

Isopregnanolone is classified as a Schedule IV controlled substance by the U.S. Drug Enforcement Administration (DEA), reflecting its potential for abuse and dependence . However, vendors offer DEA-exempt preparations (e.g., 1 mg/mL solutions in methanol) that do not require a DEA Controlled Substance registration or DEA Form 222 for purchase, provided they are used exclusively as analytical reference standards . This regulatory status differentiates it from many other neurosteroids; for example, allopregnanolone (brexanolone) is a Schedule IV controlled substance requiring full DEA registration for procurement, while ganaxolone is a Schedule V controlled substance with less stringent controls [1]. The availability of exempt preparations reduces the administrative burden for academic and forensic researchers.

DEA Schedule IV controlled substance analytical reference standard forensic

Isopregnanolone (CAS 516-55-2): Evidence-Based Application Scenarios for Research and Industrial Use


Preclinical Investigation of Allopregnanolone-Mediated GABAA Receptor Signaling

Researchers studying the specific contributions of allopregnanolone to GABAA receptor function can employ isopregnanolone as a selective antagonist tool. Based on evidence that isopregnanolone has no intrinsic activity at GABAA receptors up to 1 mM but dose-dependently inhibits allopregnanolone-potentiated chloride currents [1] and antagonizes allopregnanolone-induced anesthesia in vivo [2], it is uniquely suited for dissecting allopregnanolone-specific pathways without confounding effects on benzodiazepine or barbiturate sites.

Clinical Development of Therapeutics for Premenstrual Dysphoric Disorder (PMDD)

Pharmaceutical developers targeting PMDD can leverage isopregnanolone's demonstrated clinical efficacy. In a phase II trial, isopregnanolone (10 mg subcutaneous every other day) reduced PMDD symptom severity by 75% (vs. 47% placebo, p=0.006) with an effect size comparable to SSRIs [1]. Its 14-hour half-life [2] supports convenient intermittent dosing, and its selective GAMSA mechanism directly addresses the hypothesized pathophysiology of excessive allopregnanolone activity during the luteal phase [3].

Analytical Reference Standard for Forensic and Clinical Toxicology

Forensic and clinical laboratories require high-purity isopregnanolone as an analytical reference standard for the quantification of endogenous neurosteroids in biological matrices. Isopregnanolone is available as a DEA-exempt preparation (≥98% purity) specifically formulated for use as an analytical standard [1], enabling accurate method development and validation for LC-MS/MS assays without the regulatory burden of Schedule IV controlled substance procurement [2]. This is particularly valuable given the increasing clinical interest in neurosteroid biomarkers for mood disorders.

Neurosteroid Metabolism and Enzyme Activity Studies

Investigators examining the enzymatic interconversion of progesterone metabolites can use isopregnanolone as a substrate or product standard. It is synthesized from progesterone via 5α-reductase and 3β-hydroxysteroid dehydrogenase and can be reversibly metabolized to allopregnanolone by 3α-hydroxysteroid dehydrogenase [1]. Endogenous serum levels are approximately half those of allopregnanolone [2], making it a key analyte for studies of neurosteroid homeostasis in menstrual cycle, pregnancy, and stress-related conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopregnanolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.